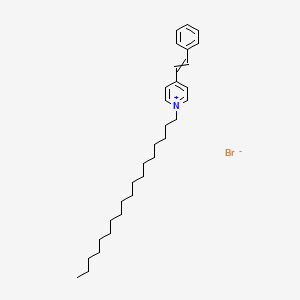
Benzene,2-methoxy-4-methyl-1-(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methoxymethane: 5-methyl-2-propan-2-ylphenol Methoxymethane is a colorless gas with a slightly sweet odor, primarily used as a solvent and a precursor in the production of other chemicals . Thymol, on the other hand, is a natural monoterpenoid phenol derivative of cymene, known for its antiseptic properties and its presence in thyme oil .
Métodos De Preparación
Methoxymethane
Methoxymethane is typically synthesized through the catalytic dehydration of methanol. This process involves passing methanol vapor over an aluminum phosphate catalyst at temperatures between 350-400°C and pressures around 1.47 MPa . Industrial production methods also include the use of synthesis gas (syngas) to produce methanol, which is then dehydrated to form methoxymethane .
5-methyl-2-propan-2-ylphenol
Thymol can be extracted from thyme oil or synthesized through various chemical processes. One common method involves the alkylation of m-cresol with isopropyl alcohol in the presence of an acid catalyst . This process yields thymol as the primary product.
Análisis De Reacciones Químicas
Methoxymethane
Methoxymethane undergoes several types of chemical reactions, including:
Oxidation: Methoxymethane can be oxidized to form formaldehyde and methanol.
Substitution: It reacts with hydrogen iodide (HI) to form iodomethane and methanol.
Combustion: Methoxymethane combusts in the presence of oxygen to produce carbon dioxide and water.
5-methyl-2-propan-2-ylphenol
Thymol is known for its reactivity in electrophilic aromatic substitution reactions due to the activating effect of the hydroxyl group. Common reactions include:
Halogenation: Thymol reacts with halogens to form halogenated derivatives.
Nitration: It undergoes nitration to form nitro derivatives.
Oxidation: Thymol can be oxidized to form thymohydroquinone.
Aplicaciones Científicas De Investigación
Methoxymethane
Methoxymethane is used in various scientific research applications, including:
Fuel Research: It is explored as a potential synthetic fuel due to its clean combustion properties.
Chemical Synthesis: Methoxymethane serves as a precursor for the synthesis of other chemicals, such as dimethyl sulfate.
Aerosol Propellant: It is used as a propellant in aerosol products.
5-methyl-2-propan-2-ylphenol
Thymol has a wide range of applications in scientific research:
Antiseptic: It is used in pharmaceutical formulations for its antiseptic properties.
Antifungal and Antibacterial: Thymol is studied for its effectiveness against various fungal and bacterial strains.
Biological Studies: It is used in studies related to its effects on biological systems and its potential therapeutic applications.
Mecanismo De Acción
Methoxymethane
Methoxymethane acts primarily as a solvent and a chemical intermediate. Its mechanism of action involves its ability to dissolve various substances and participate in chemical reactions to form other compounds .
5-methyl-2-propan-2-ylphenol
Thymol exerts its effects through multiple mechanisms:
Antimicrobial Action: Thymol disrupts the cell membranes of microbes, leading to cell lysis and death.
Anti-inflammatory: It inhibits the production of inflammatory mediators, reducing inflammation.
Comparación Con Compuestos Similares
Methoxymethane
Methoxymethane is similar to other ethers such as diethyl ether and tetrahydrofuran. it is unique due to its gaseous state at room temperature and its use as a fuel and aerosol propellant .
5-methyl-2-propan-2-ylphenol
Thymol is similar to other phenolic compounds like carvacrol and eugenol. Its uniqueness lies in its strong antiseptic properties and its presence in thyme oil .
Similar Compounds
Methoxymethane: Diethyl ether, tetrahydrofuran.
5-methyl-2-propan-2-ylphenol: Carvacrol, eugenol.
Propiedades
IUPAC Name |
methoxymethane;5-methyl-2-propan-2-ylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O.C2H6O/c1-7(2)9-5-4-8(3)6-10(9)11;1-3-2/h4-7,11H,1-3H3;1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWPMWHSZDDZLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)O.COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[6-[[2-[5-[5-[6-Hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3-methyloxan-2-yl]propanoic acid](/img/structure/B8058239.png)





![2-Methyl-4H-cyclopenta[l]phenanthrene](/img/structure/B8058280.png)

